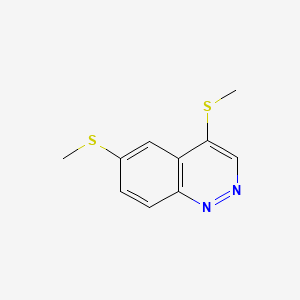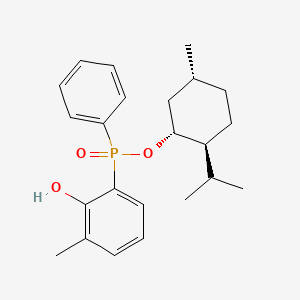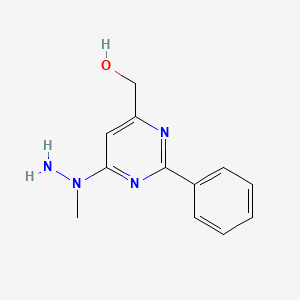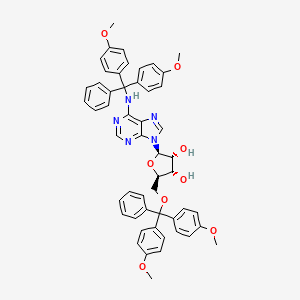
3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core structure with a nitrobenzylidene moiety, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 2-nitrobenzaldehyde with 4-aminoquinazolin-3(4H)-one. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
化学反应分析
Types of Reactions
3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The benzylidene moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
Reduction: 3-((2-Aminobenzylidene)amino)quinazolin-4(3H)-one.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Substituted quinazolinone derivatives with different functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, subject to further research and clinical trials.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrobenzylidene moiety may play a role in the compound’s biological activity by participating in redox reactions or forming covalent bonds with target proteins.
相似化合物的比较
Similar Compounds
Quinazolin-4(3H)-one: The parent compound, which serves as the core structure for many derivatives.
2-Nitrobenzylidene derivatives: Compounds with similar nitrobenzylidene moieties that may exhibit comparable chemical and biological properties.
Uniqueness
3-((2-Nitrobenzylidene)amino)quinazolin-4(3H)-one is unique due to the combination of the quinazolinone core and the nitrobenzylidene moiety, which may confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives.
属性
分子式 |
C15H10N4O3 |
|---|---|
分子量 |
294.26 g/mol |
IUPAC 名称 |
3-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H10N4O3/c20-15-12-6-2-3-7-13(12)16-10-18(15)17-9-11-5-1-4-8-14(11)19(21)22/h1-10H/b17-9+ |
InChI 键 |
MPCZTXWSDLDWDN-RQZCQDPDSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/N2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C=NN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(2H)-one](/img/structure/B12913842.png)
![1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12913847.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12913850.png)
![6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione](/img/structure/B12913862.png)
![Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-](/img/structure/B12913874.png)

![3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride](/img/structure/B12913883.png)




![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)

